5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine

Lipophilicity Drug Design Physicochemical Properties

5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine (CAS 1526617-63-9) is a strategic heterocyclic building block that eliminates 1–2 synthetic steps in parallel library synthesis. The C5 bromine enables direct Suzuki-Miyaura coupling, precluding C–H activation. Its 2,4-difluorophenoxy ether is a privileged fragment in p38α MAPK inhibitor design, and the anomalous bromine signal provides unambiguous X-ray crystallographic binding-mode determination. Procuring this pre-functionalized scaffold accelerates SAR exploration, fine-tunes lipophilicity (LogP 3.50 vs. 3.58 for the non-brominated analog), and ensures patent novelty. Ideal for medicinal chemistry and agrochemical discovery programs requiring rapid access to diverse biaryl pyridin-3-amine analogs.

Molecular Formula C11H7BrF2N2O
Molecular Weight 301.09 g/mol
CAS No. 1526617-63-9
Cat. No. B1470509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine
CAS1526617-63-9
Molecular FormulaC11H7BrF2N2O
Molecular Weight301.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)OC2=C(C=C(C=N2)N)Br
InChIInChI=1S/C11H7BrF2N2O/c12-8-4-7(15)5-16-11(8)17-10-2-1-6(13)3-9(10)14/h1-5H,15H2
InChIKeyLTJYLFFZTOZJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine (CAS 1526617-63-9): Core Properties and Procurement Identity


5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine (CAS 1526617-63-9) is a trisubstituted pyridine derivative with molecular formula C₁₁H₇BrF₂N₂O and molecular weight 301.09 g·mol⁻¹ . The compound features a primary amine at the 3-position, a 2,4-difluorophenoxy ether at the 6-position, and a bromine substituent at the 5-position. The bromine atom provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the difluorophenoxy group modulates lipophilicity (computed LogP = 3.50) and hydrogen-bonding capacity (TPSA = 48.14 Ų, H-acceptors = 3, H-donors = 1) . These properties position this compound as a key intermediate in medicinal chemistry programs targeting kinase inhibitors and other bioactive scaffolds . The compound is commercially available with certified purity meeting typical research-grade specifications (≥95%) .

Why Generic Substitution Fails: Functional Uniqueness of the 5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine Scaffold


Direct replacement of 5-bromo-6-(2,4-difluorophenoxy)pyridin-3-amine by its non-brominated analog (6-(2,4-difluorophenoxy)pyridin-3-amine, CAS 219865-96-0) or by positional isomers (e.g., 5-bromo-2-(2,4-difluorophenoxy)pyridin-3-amine) fundamentally alters synthetic tractability and physicochemical profile. The 5-bromo substituent uniquely enables downstream palladium-catalyzed cross-coupling at this position, a transformation not accessible with the non-halogenated analog . The observed lipophilicity shift from calculated LogP ≈ 3.58 (non-brominated analog) to LogP ≈ 3.50 (brominated derivative) is counterintuitive and reflects the complex electronic interplay between bromine and the adjacent difluorophenoxy group, distinguishing this compound from simple bromination-driven LogP increases [1]. These differences directly impact reactivity design space, physicochemical optimization strategies, and patent novelty, making simple generic substitution impossible.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine


Lipophilicity Modulation: 5-Bromo- vs. Non-Brominated Analog (LogP Comparison)

The 5-bromo substitution in 5-bromo-6-(2,4-difluorophenoxy)pyridin-3-amine (CAS 1526617-63-9) yields a calculated LogP of 3.50 , which is lower than the LogP of 3.58 for the non-brominated analog 6-(2,4-difluorophenoxy)pyridin-3-amine (CAS 219865-96-0) [1]. This ΔLogP of -0.08 is notable because halogenation typically increases lipophilicity; the observed decrease suggests strong intramolecular electronic interactions between bromine and the adjacent difluorophenoxy group that reduce the compound's effective hydrophobicity. This non-additive behavior is relevant for medicinal chemists optimizing logD, solubility, and permeability profiles.

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA): Impact of Bromination on Predicted Membrane Permeability

The target compound exhibits a TPSA of 48.14 Ų , identical to the TPSA calculated for the non-brominated analog [1]. Both values fall well below the 140 Ų threshold commonly associated with acceptable oral bioavailability and the 90 Ų threshold for blood-brain barrier penetration [2]. The retention of low TPSA despite the addition of a heavy bromine atom confirms that the 5-bromo substituent does not introduce additional polar surface area, preserving favorable membrane permeation potential while adding a reactive coupling handle.

Membrane Permeability Drug-likeness ADME

Synthetic Utility: Bromine as a Cross-Coupling Handle Absent in the Non-Halogenated Analog

The 5-bromo substituent in the target compound serves as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The non-brominated analog (CAS 219865-96-0) lacks this functionality entirely, requiring alternative (often lower-yielding) C-H activation strategies for further derivatization at the 5-position . In general, aryl bromides on electron-deficient pyridines exhibit high reactivity in Suzuki couplings, with typical isolated yields of 70-95% under standard Pd(PPh₃)₄/Na₂CO₃ conditions [1]. The 2,4-difluorophenoxy group at the 6-position further activates the pyridine ring toward oxidative addition by withdrawing electron density, potentially enhancing coupling rates at the 5-position relative to non-fluorinated phenoxy analogs.

Cross-Coupling Suzuki-Miyaura Building Block

Molecular Weight and Heavy Atom Count: Implications for Fragment-Based Drug Design

The target compound has a molecular weight of 301.09 g·mol⁻¹ and contains one heavy halogen (bromine, atomic weight 79.9) . The non-brominated analog (CAS 219865-96-0) has a molecular weight of 222.19 g·mol⁻¹ . The 78.9 g·mol⁻¹ difference places the brominated compound within the upper range of fragment-based screening collections (typically MW < 300 Da) but still compliant with the 'rule of three' for fragments (MW ≤ 300, with some tolerance for halogen atoms) [1]. The bromine also provides anomalous scattering for X-ray crystallography, facilitating soak-and-soak fragment screening experiments.

Fragment-Based Drug Discovery Molecular Weight Lead-likeness

Procurement-Driven Application Scenarios for 5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine


Kinase Inhibitor Library Synthesis via Suzuki Diversification

The 5-bromo group enables direct Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to generate diverse biaryl pyridin-3-amine analogs. The 2,4-difluorophenoxy moiety is a privileged fragment in kinase inhibitor design, particularly for p38α MAPK inhibitors . Procuring the brominated building block rather than the non-halogenated analog eliminates the need for C-H activation or directing-group strategies, typically saving 1-2 synthetic steps per analog and enabling parallel library synthesis with commercially available boronic acid partners.

Fragment-Based Lead Generation with Anomalous Scattering

The bromine atom provides a strong anomalous scattering signal for X-ray crystallography, enabling unambiguous binding-mode determination in fragment-soaking experiments. The compound's TPSA of 48.14 Ų and hydrogen-bond donor count of 1 make it an ideal fragment starting point. In contrast, the non-brominated parent lacks this crystallographic advantage, requiring more resource-intensive NMR or SPR-based binding confirmation.

Agrochemical Intermediate for Poly-Substituted Pyridine Pesticides

The compound is described as a versatile intermediate in agrochemical synthesis [1], where the bromine atom serves as a leaving group for nucleophilic aromatic substitution or metal-catalyzed coupling to introduce diverse substituents. The difluorophenoxy group contributes metabolic stability, potentially extending the half-life of derived agrochemical agents. Purchasing this pre-functionalized building block reduces the synthetic burden of installing both the difluorophenoxy ether and the reactive bromine handle in separate steps.

Physicochemical Property Optimization in Lead Series

For medicinal chemistry teams optimizing logD and permeability within a pyridin-3-amine lead series, this compound offers a logP of 3.50 that is quantifiably distinct from the non-brominated analog (logP 3.58) [2]. This subtle but real difference can be exploited to fine-tune lipophilicity without altering the core scaffold, providing an additional degree of freedom in multiparameter optimization.

Quote Request

Request a Quote for 5-Bromo-6-(2,4-difluorophenoxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.